9H-Fluoren-1-ol
Overview
Description
Mechanism of Action
Target of Action
9H-Fluoren-1-ol, also known as 9-Fluorenol, is a member of the class of hydroxyfluorenes . It is a secondary alcohol and has a role as an animal metabolite
Mode of Action
This compound is a dopamine reuptake inhibitor with an IC50 of 9 μM . This means it inhibits the reuptake of dopamine, a neurotransmitter, thereby increasing the concentration of dopamine in the synaptic cleft. This can lead to increased dopamine receptor activation, which can have various effects depending on the specific dopamine pathway involved.
Pharmacokinetics
Its lipophilicity (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .
Biochemical Analysis
Biochemical Properties
9H-Fluoren-1-ol has been found to interact with certain enzymes and proteins. For instance, it has been suggested as a possible inhibitor of tyrosinase activity . Tyrosinase is a key enzyme in the production of melanin, and inhibitors of this enzyme are of significant interest in the cosmetic and medical industries.
Cellular Effects
Some fluorene derivatives have shown potential as anticancer and antimicrobial agents against multidrug-resistant strains .
Molecular Mechanism
It is known to be a weak dopamine reuptake inhibitor with an IC50 of 9 μM . This suggests that it may influence neurotransmitter levels in the brain, potentially affecting mood and cognition.
Metabolic Pathways
It is known that fluorene and its derivatives can be metabolized by various organisms, including bacteria .
Transport and Distribution
Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily .
Preparation Methods
9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9H-Fluoren-1-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).
Scientific Research Applications
9H-Fluoren-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: It is used in the synthesis of agrochemicals.
Dyestuffs: It is utilized in the production of dyes.
Comparison with Similar Compounds
9H-Fluoren-1-ol can be compared with other similar compounds such as:
Fluorenone: The oxidized form of this compound, used in various chemical reactions and industrial applications.
Fluorene: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific hydroxylation at the ninth carbon, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
9H-fluoren-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFLISNWYDWJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951380 | |
Record name | 9H-Fluoren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-61-2, 28724-53-0 | |
Record name | Fluoren-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluoren-1-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluoren-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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